
2-Hydroxy-4-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a nicotinamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinamide typically involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions . This reaction yields an intermediate, which undergoes cyclization and subsequent hydrolysis to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using large-scale reactors and continuous flow processes to ensure consistent production.
化学反応の分析
Types of Reactions: 2-Hydroxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives.
科学的研究の応用
2-Hydroxy-4-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to nicotinamide.
作用機序
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinamide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity . This can lead to alterations in cellular pathways, influencing processes such as DNA repair, energy metabolism, and signal transduction.
類似化合物との比較
- 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Comparison: 2-Hydroxy-4-(trifluoromethyl)nicotinamide is unique due to its specific trifluoromethyl substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.
特性
分子式 |
C7H5F3N2O2 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC名 |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-6(14)4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14) |
InChIキー |
BFZKCVMEJHFZFR-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
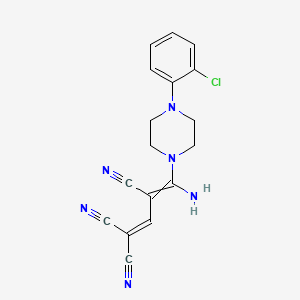
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)
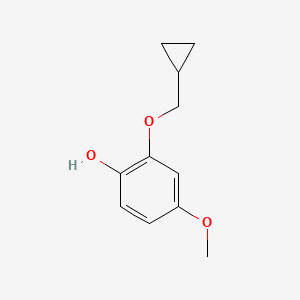
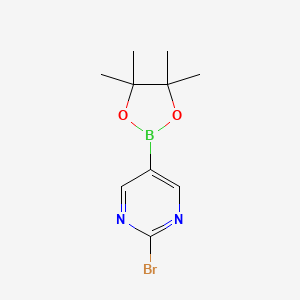
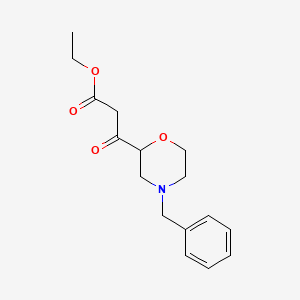
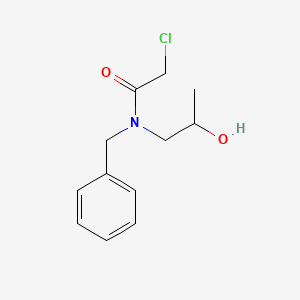



![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)


![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)
